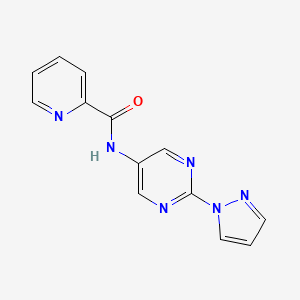

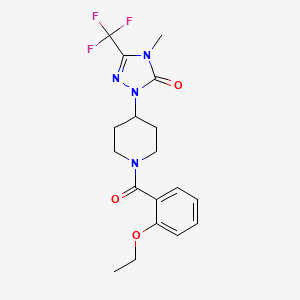

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide” is a compound that has been used in the synthesis of NNN pincer palladium(II) complexes . These complexes have been characterized by 1H, 13C NMR spectra and HRMS .

Synthesis Analysis

The ligands of this compound have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine resulted in the formation of the NNN pincer Pd(II) complexes .Molecular Structure Analysis

The molecular structures of the complexes formed from this compound have been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The palladium(II) catalysts obtained from this compound showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes . Under the condition of 5% catalyst loading, various styrenes were obtained in moderate to high yields (up to 99% yield) .Applications De Recherche Scientifique

Application in Heck Coupling Reaction

This compound has been used in the synthesis of NNN pincer palladium (II) complexes . These complexes have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes . Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

Use in CDK2 Inhibition

The compound has been used in the development of CDK2 inhibitors . CDK2 (Cyclin-dependent kinase 2) has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors . The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Role in Antipromastigote Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Application in Rhodium Catalysis

The compound has been used in a Rhodium (III)-catalyzed C–H bond functionalization . This provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Use in Anticancer Research

The compound has been used in the development of potential anticancer agents . Mechanistic studies in ovarian cancer cells revealed that the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

Role in Growth Inhibition

The compound has shown improved growth inhibition in PC-3 cells .

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can interact with their targets, causing conformational changes that affect the function of the target .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects that can alter cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level .

Orientations Futures

The use of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide” in the synthesis of NNN pincer palladium(II) complexes and their application in catalysis are important research topics in the field of organometallic chemistry . Future research could focus on exploring the potential of these complexes in various organic transformations .

Propriétés

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(11-4-1-2-5-14-11)18-10-8-15-13(16-9-10)19-7-3-6-17-19/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBLTZVERLACRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)

![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)

![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)

![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)